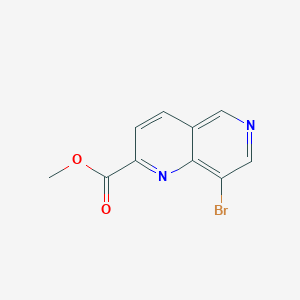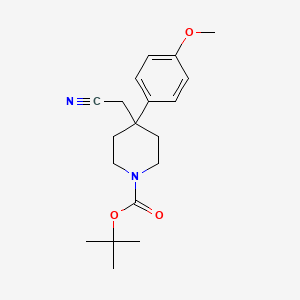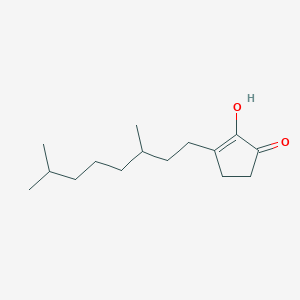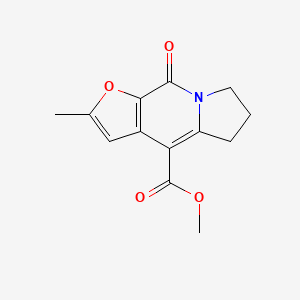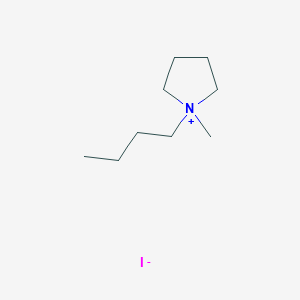
1-Butyl-1-methylpyrrolidinium iodide
Übersicht
Beschreibung
1-Butyl-1-methylpyrrolidinium iodide is a hydrophobic ionic liquid used for electrochemical applications . It is a heterocyclic organic compound with the molecular formula C9H20IN . The compound appears as a powder or crystals .
Molecular Structure Analysis
The molecular weight of 1-Butyl-1-methylpyrrolidinium iodide is 269.17 . The compound’s structure consists of a pyrrolidinium cation with a butyl and a methyl group attached to the nitrogen . The InChI key is BEZANEDYKZXSCF-UHFFFAOYSA-M .
Physical And Chemical Properties Analysis
1-Butyl-1-methylpyrrolidinium iodide is a powder that is not applicable for flash point . It has a melting point of -18 °C . The compound is hydrophobic and is used for electrochemical applications .
Wissenschaftliche Forschungsanwendungen
Dye-Sensitized Solar Cells
Doping the molecular plastic crystal of succinonitrile with solid N-methyl-N-butylpyrrolidinium iodide salt and iodine has produced a highly conductive solid iodide/triiodide conductor. This novel conductor has been utilized for creating highly efficient, all-solid-state dye-sensitized solar cells, marking a significant advancement in solar energy harvesting technologies (Peng Wang et al., 2004). Similarly, new binary ionic liquid electrolytes based on 1-methyl-1-butylpyrrolidinium bis(trifluromethylsulfonyl)imide, among others, were developed for dye-sensitized solar cells (DSCs), showcasing enhanced device performance through the addition of lithium ions to the electrolyte (Jean-David Décoppet et al., 2017).
Thermal and Electrochemical Stability
1-Butyl-1-methylpyrrolidinium iodide has been analyzed for its thermal and electrochemical stability, highlighting its potential in various applications. A study determined the standard molar enthalpy of formation for 1-butyl-1-methylpyrrolidinium dicyanamide, a related compound, emphasizing the thermal stability and mass spectrometry analysis of these types of ionic liquids (V. N. Emel’yanenko et al., 2008).
Polymer Chemistry
Research into the design and synthesis of new anionic “polymeric ionic liquids” with high charge delocalization has been conducted using 1-butyl-1-methylpyrrolidinium variants. These studies have led to the development of novel ionic monomers and polymers with significantly improved ionic conductivity, showcasing the versatility of 1-butyl-1-methylpyrrolidinium iodide in creating advanced materials for various applications (A. Shaplov et al., 2011).
Flame Retardancy in Lithium-Ion Batteries
Different ionic liquids based on the 1-butyl-1-methylpyrrolidinium cation have been added as flame-retarding additives to standard organic electrolytes in lithium-ion cells. This addition was found to effectively reduce the flammability of the electrolyte solution and improve the thermal stability of the cell, demonstrating the potential of 1-butyl-1-methylpyrrolidinium iodide in enhancing the safety and performance of lithium-ion batteries (S. Bae et al., 2013).
Electrochemical Interfaces and Ionic Liquids
The structure of 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide at an electrified gold interface was studied, revealing the specific adsorption of cations onto the gold electrode. This research contributes to the understanding of ionic liquid interfaces and their applications in electrochemical devices (Y. Lauw et al., 2012).
Zukünftige Richtungen
Research on ionic liquids like 1-Butyl-1-methylpyrrolidinium iodide is ongoing, with potential applications in areas such as energy sciences and biomolecular studies . For example, hydrogen fuel cells with ionic liquids show great promise, where the end product of the electrochemical reaction is water . Ionic liquids are also being explored for their potential in solubilizing biomass or effecting enzymatic catalysis transformations .
Eigenschaften
IUPAC Name |
1-butyl-1-methylpyrrolidin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.HI/c1-3-4-7-10(2)8-5-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZANEDYKZXSCF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047938 | |
| Record name | 1-Butyl-1-methylpyrrolidinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-1-methylpyrrolidinium iodide | |
CAS RN |
56511-17-2 | |
| Record name | 1-Butyl-1-methylpyrrolidinium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056511172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-1-methylpyrrolidinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71Z1987V6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[1-Methyl-3-[2-(4-phenoxyphenoxy)-1,3-thiazol-5-YL]prop-2-ynyl]acetamide](/img/structure/B1625179.png)
![Bis(3,5-dimethylphenyl){(1S,4R)-3-[4-(diphenylphosphanyl)-2,5-dimethylthiophen-3-yl]-4,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl}phosphane](/img/structure/B1625181.png)

![N-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1625185.png)
![Methyl 5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1625187.png)
